4-ethyl-2-methoxybenzoic acid

Organic Synthesis Building Block Purity Synthetic Methodology

Select 4-ethyl-2-methoxybenzoic acid (CAS 3132-35-2) for its unparalleled dual-substitution architecture. The ortho-methoxy group forms a persistent intramolecular hydrogen bond, locking the conformation and reducing entropic binding penalties, while the para-ethyl group provides distinct steric and electronic modulation. This scaffold is an essential tool for medicinal chemists performing SAR studies on benzoic acid-based drug candidates and for enzyme engineers probing CYP199A4 substrate specificity. Substitution with mono-substituted analogs will alter reactivity and biological outcomes. Secure your supply of this strategically superior intermediate today.

Molecular Formula C10H12O3
Molecular Weight 180.2
CAS No. 3132-35-2
Cat. No. B6230863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2-methoxybenzoic acid
CAS3132-35-2
Molecular FormulaC10H12O3
Molecular Weight180.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-methoxybenzoic Acid (CAS 3132-35-2) as a Specialized Aromatic Carboxylic Acid Building Block


4-Ethyl-2-methoxybenzoic acid (CAS 3132-35-2) is a disubstituted aromatic carboxylic acid of the formula C10H12O3, featuring both a C4-ethyl and a C2-methoxy substituent on the benzoic acid core [1]. This specific substitution pattern endows the molecule with distinct physicochemical and reactivity profiles that differentiate it from mono-substituted analogs, making it a valuable intermediate for the synthesis of more complex molecular architectures in medicinal chemistry and materials research .

Why In-Class Benzoic Acid Derivatives Cannot Substitute for 4-Ethyl-2-methoxybenzoic Acid in Key Applications


The presence of both an electron-donating methoxy group at the ortho-position and an ethyl group at the para-position creates a unique electronic and steric environment that cannot be replicated by simpler, mono-substituted benzoic acids like 4-ethylbenzoic acid or 2-methoxybenzoic acid . This dual substitution pattern directly impacts the molecule's binding affinity in enzyme active sites and its reactivity in synthetic transformations [1]. The ortho-methoxy group is known to form a strong intramolecular hydrogen bond, which significantly alters the acid's physicochemical properties and is a key feature absent in para-substituted isomers [2]. Therefore, generic substitution would likely lead to different reaction outcomes, altered biological activity, or complete failure in structure-activity relationship (SAR) studies where this precise substitution pattern is critical.

Quantitative Differentiation of 4-Ethyl-2-methoxybenzoic Acid (3132-35-2) Against Key Comparators


Synthesis Yield and Purity Benchmarking for 4-Ethyl-2-methoxybenzoic Acid

A defined synthetic route for 4-ethyl-2-methoxybenzoic acid via hydrolysis of its methyl ester demonstrates a high yield of 97%, yielding a white solid . While no direct comparative yield data is available for the synthesis of close analogs like 4-ethylbenzoic acid or 2-methoxybenzoic acid under identical conditions, this specific synthetic route and its high efficiency are key differentiators for researchers sourcing this exact compound, ensuring reliable and reproducible access to the desired building block.

Organic Synthesis Building Block Purity Synthetic Methodology

Unique Intramolecular Hydrogen Bonding in 2-Methoxybenzoic Acid Derivatives

Spectroscopic studies confirm a strong intramolecular hydrogen bond between the carboxylic acid proton and the ortho-methoxy oxygen in all 2-methoxybenzoic acid derivatives [1]. This bond persists in non-polar solvents and significantly alters the acid's conformation and properties compared to 4-substituted isomers, where such an interaction is sterically impossible [1]. This is a class-level feature that distinguishes all ortho-methoxybenzoic acids from their para-substituted counterparts, directly influencing their reactivity and binding behavior.

Physical Organic Chemistry Conformational Analysis Structure-Property Relationships

Differential Substrate Specificity for Cytochrome P450 Enzymes

Structural and biochemical studies on related P450 enzymes (CYP199A2 and CYP199A4) show that the nature of the para-substituent dictates the enzymatic outcome [1][2]. 4-Methoxybenzoic acid undergoes oxidative demethylation, while 4-ethylbenzoic acid is converted to a mixture of 4-(1-hydroxyethyl)-benzoic acid and 4-vinylbenzoic acid [1]. The binding of 4-ethylbenzoic acid in CYP199A4 positions the C(β) C-H bonds of the ethyl group closer to the heme iron than the C(α) C-H bonds (3.5 Å vs. 4.8 Å), explaining the observed product distribution [2]. This demonstrates that a simple substituent change from methoxy to ethyl profoundly alters the compound's fate and interaction with metabolizing enzymes.

Enzymology Drug Metabolism Biocatalysis

Targeted Application Scenarios for 4-Ethyl-2-methoxybenzoic Acid in Research and Development


As a Defined Building Block for Structure-Activity Relationship (SAR) Studies

The compound's unique combination of a para-ethyl and ortho-methoxy group makes it an essential tool for medicinal chemists exploring the SAR of benzoic acid-based drug candidates . Unlike mono-substituted analogs, 4-ethyl-2-methoxybenzoic acid allows for the investigation of synergistic electronic and steric effects on target binding, as evidenced by the differential enzyme recognition seen with related P450 substrates [1]. This makes it a superior choice for projects where fine-tuning molecular interactions is critical.

As a Substrate in Directed Evolution and Biocatalysis Campaigns

The distinct metabolic fate of the para-ethyl group compared to a para-methoxy group, as shown in CYP199A4 studies, positions 4-ethyl-2-methoxybenzoic acid as a valuable substrate for enzyme engineering . Researchers aiming to evolve novel P450s for selective C-H bond functionalization or unusual dehydrogenation reactions would find this compound a more informative and challenging probe than simpler, para-methoxy-substituted acids, potentially leading to the discovery of new biocatalytic transformations.

As a Conformationally-Restricted Core for Ligand Design

The strong, persistent intramolecular hydrogen bond in 2-methoxybenzoic acid derivatives provides a level of conformational pre-organization that is absent in 4-substituted isomers . For researchers designing ligands for proteins or constructing supramolecular assemblies, this locked conformation can be leveraged to reduce the entropic penalty of binding and enhance molecular recognition. This makes 4-ethyl-2-methoxybenzoic acid a strategically superior scaffold compared to its more flexible, 4-substituted counterparts.

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